Home > Products > Screening Compounds P140965 > Safingol hydrochloride
Safingol hydrochloride - 139755-79-6

Safingol hydrochloride

Catalog Number: EVT-1561282
CAS Number: 139755-79-6
Molecular Formula: C18H40ClNO2
Molecular Weight: 338.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Safingol Hydrochloride is the hydrochloride salt of a saturated derivative of sphingosine. As an inhibitor of protein kinase C (PKC), safingol competitively binds to the regulatory phorbol-binding domain of PKC, a kinase involved in tumorigenesis. This agent has been shown to act synergistically with other chemotherapeutic agents and may potentiate chemotherapy drug-induced apoptosis in vitro and in vivo.
Synthesis Analysis

The synthesis of safingol can be approached through several methods. One notable method involves the stereoselective synthesis of sphingoid-type bases, which includes safingol. This process typically utilizes asymmetric synthesis techniques to ensure the correct stereochemistry of the product. For example, one study reported an efficient synthesis route that included the use of organocatalytic reactions to create the necessary stereogenic centers in the molecule .

Technical details of safingol synthesis often involve:

  • Starting materials: Commonly derived from amino acids or fatty acids.
  • Reagents: Various catalysts and protecting groups are employed to facilitate the formation of the desired structure while controlling stereochemistry.
  • Reaction conditions: Specific temperatures and solvents are optimized for yield and purity.
Molecular Structure Analysis

Safingol's molecular structure is characterized by a long hydrophobic alkyl chain (octadecane) attached to a hydroxyl group and an amino group, making it a complex sphingoid base. The structural representation can be denoted by its IUPAC name: (2S,3S)-2-aminooctadecane-1,3-diol.

Structural Data

  • Molecular Weight: Average 301.515 g/mol
  • CAS Number: 15639-50-6
  • InChI Key: OTKJDMGTUTTYMP-ROUUACIJSA-N
  • SMILES Notation: CCCCCCCCCCCCCCCC@HC@@HCO

These identifiers are essential for researchers looking to locate or synthesize safingol in laboratory settings.

Chemical Reactions Analysis

Safingol participates in several chemical reactions due to its functional groups. It primarily acts as an inhibitor of protein kinases, specifically targeting members of the protein kinase C family. This inhibition can lead to various downstream effects within cellular signaling pathways.

Key Reactions

  • Inhibition of Protein Kinase C: Safingol competes with phorbol dibutyrate at regulatory domains of protein kinase C enzymes (e.g., PKCβ-I, PKCδ, PKCε), leading to altered cell signaling.
  • Inhibition of Phosphoinositide 3-Kinase: This action affects critical pathways such as mTOR and MAPK/ERK, influencing cell growth and survival.
  • Reactive Oxygen Species Generation: Safingol's influence on glucose uptake results in oxidative stress and increased production of reactive oxygen species, contributing to its cytotoxic effects on cancer cells .
Mechanism of Action

These mechanisms highlight safingol's potential role as a therapeutic agent by disrupting cancer cell survival pathways.

Physical and Chemical Properties Analysis

Safingol exhibits several notable physical and chemical properties:

  • State: Colorless solid
  • Solubility: Approximately 0.00453 mg/mL in water
  • LogP (Octanol-Water Partition Coefficient): 5.2 (indicating high hydrophobicity)
  • pKa Values:
    • Strongest Acidic pKa: 14.42
    • Strongest Basic pKa: 9.29
  • Polar Surface Area: 66.48 Ų
  • Hydrogen Bond Donors/Acceptors: Three each

These properties influence safingol's bioavailability and interaction with biological systems .

Applications

Safingol has several scientific applications primarily focused on cancer research:

  • Anticancer Agent: Its ability to enhance the efficacy of traditional chemotherapy agents makes it a candidate for combination therapies.
  • Research Tool: Safingol is utilized in studies investigating cellular signaling pathways related to cancer progression and treatment resistance.
  • Potential Therapeutic Uses: Ongoing clinical trials are exploring its effectiveness against various solid tumors .
Chemical Characterization and Synthesis of Safingol Hydrochloride

Structural Elucidation and Physicochemical Properties

Safingol hydrochloride, systematically named as (2S,3S)-2-aminooctadecane-1,3-diol hydrochloride, is a synthetic lyso-sphingolipid derivative with the molecular formula C₁₈H₃₉NO₂·HCl and a molecular weight of 301.5 g/mol (free base) or 337.97 g/mol (hydrochloride salt). The compound features two chiral centers at C2 and C3, adopting the L-threo configuration critical for its biological activity. Crystallographic analyses confirm a trans-diol orientation across the C2-C3 bond, with intramolecular hydrogen bonding between the amino and hydroxyl groups stabilizing the extended aliphatic chain conformation [1] [4] [9].

Table 1: Physicochemical Properties of Safingol Hydrochloride

PropertySpecification
Molecular FormulaC₁₈H₃₉NO₂·HCl
Molecular Weight337.97 g/mol (HCl salt)
AppearanceWhite crystalline solid
SolubilityEthanol (10 mg/mL); DMSO (5 mg/mL); Methanol (5 mg/mL)
XLogP35.8 (lipophilicity)
Hydrogen Bond Donors3 (two hydroxyls, one ammonium)
Hydrogen Bond Acceptors3
Melting Point196-198°C (decomposition)

The hydrochloride salt enhances aqueous solubility for pharmaceutical applications. Its amphiphilic nature arises from the polar 1,3-diol-2-amine headgroup and C18 hydrocarbon tail, facilitating membrane integration. Infrared spectroscopy identifies characteristic absorption bands at 3300 cm⁻¹ (O-H/N-H stretch), 1080 cm⁻¹ (C-O stretch), and 1580 cm⁻¹ (N-H bend), while ¹H-NMR in deuterated methanol displays distinct signals at δ 3.85 (m, H-1), 3.65 (dd, H-3), and 2.75 (m, H-2) [9] [10].

Stereoselective Synthesis and Isomeric Analogues

Safingol (L-threo-dihydrosphingosine) is distinguished from its stereoisomers—D-erythro-sphinganine (natural sphingolipid backbone), L-erythro, and D-threo configurations—by its C2S,3S absolute stereochemistry. Structure-activity relationship (SAR) studies demonstrate that isomeric configuration profoundly influences bioactivity:

  • C17-Homologues: Exhibit 3-fold greater antiproliferative activity against human cancer cell lines (e.g., A-2780 ovarian, WiDr colon) compared to C12 analogues due to enhanced membrane partitioning [1] [5].
  • 3-Amino-1,2-diol Scaffold: The threo configuration enables optimal inhibition of sphingosine kinase 1 (SphK1; Ki ≈ 5 μM) and protein kinase C (PKC; IC₅₀ ≈ 31–40 μM), whereas erythro isomers show 10-fold reduced potency [4] [9].
  • Truncated Analogues: Clavaminol H (L-erythro-C12) lacks cytotoxic activity, confirming the necessity of both the threo vicinal diol motif and C16–C18 chain length [1].

Table 2: Antiproliferative Activity of Safingol Analogues (IC₅₀, μM)

Cell LineSafingol (C18 threo)C17-HomologueC12-HomologueD-erythro-Isomer
A-2780 (Ovarian)42.5 ± 3.115.7 ± 1.2>10085.3 ± 6.7
WiDr (Colon)38.9 ± 2.812.4 ± 0.9>10092.1 ± 7.3
UMSCC-22B (Head)47.2 ± 3.618.3 ± 1.5>10096.4 ± 8.2

Synthesis of isosphinganines (e.g., 5–8 in Scheme 1 of [1]) via [3,3]-sigmatropic rearrangement confirms that stereochemical alterations at C4 or C5 reduce SphK inhibition by >50% [1] [5].

Synthetic Methodologies: Chiron Approach vs. Asymmetric Construction

Chiron Approach

This strategy utilizes enantiopure carbohydrate precursors to transfer chirality:

  • D-Galactal-Derived Route: 3,4,6-Tri-O-benzyl-D-galactal undergoes iodoglycosidation, azide displacement, and Mitsunobu inversion to install the L-threo configuration. Late-stage olefin cross-metathesis with Grubbs’ catalyst (e.g., G-II) introduces the C15 alkyl chain, achieving safingol in 38% overall yield [2] [6].
  • D-Glucal-Derived Route: 3,4,6-Tri-O-benzyl-D-glucal is converted to an allylic aziridine, followed by regioselective ring opening and cross-metathesis to furnish sphinganine analogues in 33% yield [6].

Asymmetric Construction

  • [3,3]-Sigmatropic Rearrangement: Thiocyanates derived from dimethyl L-tartrate undergo stereoselective aza-Claisen rearrangement (d.r. >98:2) to form oxazolidinones 9 and 10. DFT calculations reveal chair-like transition states favoring threo products. Subsequent Grubbs metathesis and deprotection yield isomeric sphinganines [1] [5].
  • Sharpless Dihydroxylation: Olefins like methyl oleate undergo enantioselective dihydroxylation (AD-mix-β) to install threo diols, followed by Curtius rearrangement for amine functionality (yield: 45–60%, ee >98%) [1].

Table 3: Comparison of Synthetic Approaches

MethodKey StepsStereoselectivityOverall YieldAdvantages
Chiron (D-Galactal)Mitsunobu, cross-metathesis>99% L-threo38%High chiral fidelity; Scalable
Asymmetric ClaisenThiocyanate rearrangement, metathesisd.r. 98:225–30%Flexible chain modification
Sharpless DihydroxylationEnantioselective dihydroxylationee >98%45–60%Commercial starting materials

Properties

CAS Number

139755-79-6

Product Name

Safingol hydrochloride

IUPAC Name

(2S,3S)-2-aminooctadecane-1,3-diol;hydrochloride

Molecular Formula

C18H40ClNO2

Molecular Weight

338.0 g/mol

InChI

InChI=1S/C18H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17-18,20-21H,2-16,19H2,1H3;1H/t17-,18-;/m0./s1

InChI Key

BEHHCQFBLOARIX-APTPAJQOSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl

Synonyms

2-aminooctadecane-1,3-diol
dihydrosphingosine
erythro-D-sphinganine
safingol
safingol hydrochloride
safingol, ((R*,S*)-(+-))-isomer
safingol, (R-(R*,R*))-isomer
safingol, (S-(R*,S*))-isomer
saginfol
SPC 100270
SPC-100270
sphinganine
threo-dihydrosphingosine

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.